3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-nitro-2-benzoxazolinone hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-nitro-2-benzoxazolinone hydriodide is a complex organic compound that features a combination of imidazoline, benzoyl, and benzoxazolinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-nitro-2-benzoxazolinone hydriodide typically involves multiple steps:
Formation of the Imidazoline Ring: This can be achieved by the condensation of 1,2-diamines (e.g., ethylenediamine) with nitriles or esters under high temperatures and acidic conditions.
Attachment of the Benzoyl Group: The imidazoline derivative is then reacted with a benzoyl chloride derivative to form the benzoyl-imidazoline intermediate.
Formation of the Benzoxazolinone Ring: This intermediate is further reacted with a nitro-substituted benzoxazolinone under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazoline ring, leading to the formation of imidazole derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products
Oxidation: Imidazole derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various functionalized benzoyl and benzoxazolinone derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry and homogeneous catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-nitro-2-benzoxazolinone hydriodide involves its interaction with specific molecular targets. The imidazoline ring can bind to alpha-2 adrenergic receptors, leading to various physiological effects such as vasoconstriction and reduced intraocular pressure . The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2-Imidazoline: A simpler imidazoline derivative with similar biological activity.
Brimonidine: An alpha-2 adrenergic agonist used in the treatment of glaucoma.
Clonidine: Another alpha-2 adrenergic agonist with applications in treating hypertension and ADHD.
Uniqueness
3-(2-(p-(2-Imidazolin-2-ylamino)benzoyl)ethyl)-6-nitro-2-benzoxazolinone hydriodide is unique due to its combination of imidazoline, benzoyl, and benzoxazolinone groups, which confer a distinct set of chemical and biological properties
Properties
CAS No. |
100037-08-9 |
---|---|
Molecular Formula |
C19H18IN5O5 |
Molecular Weight |
523.3 g/mol |
IUPAC Name |
3-[3-[4-(4,5-dihydro-1H-imidazol-1-ium-2-ylamino)phenyl]-3-oxopropyl]-6-nitro-1,3-benzoxazol-2-one;iodide |
InChI |
InChI=1S/C19H17N5O5.HI/c25-16(12-1-3-13(4-2-12)22-18-20-8-9-21-18)7-10-23-15-6-5-14(24(27)28)11-17(15)29-19(23)26;/h1-6,11H,7-10H2,(H2,20,21,22);1H |
InChI Key |
WZYUIXDPKJTTMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C([NH2+]1)NC2=CC=C(C=C2)C(=O)CCN3C4=C(C=C(C=C4)[N+](=O)[O-])OC3=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.